molecular formula C18H14N6O3 B12654533 N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

Cat. No.: B12654533
M. Wt: 362.3 g/mol
InChI Key: DPASYMYQCMAEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrazolo[1,5-a]pyridine ring, and a pyrimidin-2-amine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrimidin-2-amine group and the nitrophenyl group. Common reagents used in these steps include various halogenated intermediates, amines, and nitro compounds. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.

    N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its selective inhibition of protein kinase C, this compound has a different substitution pattern and biological activity.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine is unique due to its specific combination of functional groups and the resulting biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C18H14N6O3

Molecular Weight

362.3 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H14N6O3/c1-27-17-6-5-12(24(25)26)10-15(17)22-18-19-8-7-14(21-18)13-11-20-23-9-3-2-4-16(13)23/h2-11H,1H3,(H,19,21,22)

InChI Key

DPASYMYQCMAEMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.